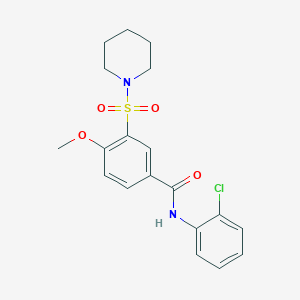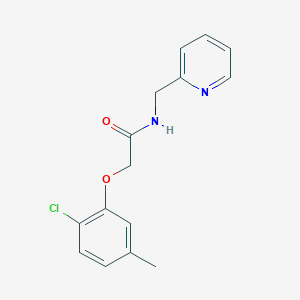
N-(4-butylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as "N-(4-butylphenyl)-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide," often involves complex chemical reactions. One approach is the mediated-acid intramolecular cyclisation of amino-pyridyl-butenes, leading to C-2 pyridyl substituted quinolines, which are then oxidized to their aromatic analogues. This method has been demonstrated with various quinoline derivatives, showing the versatility and adaptability of quinoline synthesis techniques (Méndez et al., 2001).
Molecular Structure Analysis
Quinoline derivatives exhibit complex molecular structures that are crucial for their chemical behavior and potential applications. The study of polymorphic modifications of quinoline compounds, for instance, reveals the impact of crystal packing and molecular interactions on their physical properties. Such analyses contribute to a deeper understanding of how structural variations influence the compound's characteristics and functionalities (Shishkina et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, leading to diverse chemical properties. For example, the cyclization of lithiated quinoline carboxamides can produce a range of polycyclic heterocycles, such as pyrrolopyridines and azaspirocyclic beta-lactams. These reactions highlight the reactivity and functional versatility of quinoline derivatives in synthetic chemistry (Clayden et al., 2005).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystalline forms, are influenced by their molecular structures. The study of these properties is essential for understanding the compound's behavior in different environments and potential applications. For example, the synthesis and characterization of specific quinoline derivatives can provide insights into their stability, solubility, and reactivity, which are crucial for their practical applications (Bonacorso et al., 2018).
Propriétés
IUPAC Name |
N-(4-butylphenyl)-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-3-4-6-19-9-11-21(12-10-19)28-26(30)23-16-25(20-7-5-14-27-17-20)29-24-13-8-18(2)15-22(23)24/h5,7-17H,3-4,6H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLZRNUVRYKTCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-butyl-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4539924.png)
![N-(3-chlorophenyl)-2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B4539930.png)
![2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4539932.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide](/img/structure/B4539933.png)
![2-[({4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B4539934.png)

![6-[(4-bromobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B4539962.png)
![1-(1-adamantyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4539969.png)
![2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4539976.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4539980.png)

![N-benzyl-3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4540011.png)
![4-butoxy-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B4540015.png)